molecular formula C26H36N4O4 B14014585 1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine CAS No. 21323-33-1

1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine

Cat. No.: B14014585
CAS No.: 21323-33-1
M. Wt: 468.6 g/mol
InChI Key: HDUXLXIARMOKEN-UHFFFAOYSA-N
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Description

1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine is a complex organic compound characterized by its unique structure, which includes diethoxyphenyl groups and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine typically involves multiple steps, starting with the preparation of the diethoxyphenyl intermediates. The key steps include:

    Formation of Diethoxyphenyl Intermediates: The initial step involves the preparation of 3,4-diethoxyphenyl derivatives through the reaction of 3,4-diethoxybenzaldehyde with appropriate reagents.

    Condensation Reaction: The diethoxyphenyl intermediates are then subjected to a condensation reaction with piperazine derivatives under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol: A similar compound with methoxy groups instead of ethoxy groups.

    5-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one: Another compound with a similar diethoxyphenyl group but different overall structure.

Uniqueness

1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine is unique due to its specific combination of diethoxyphenyl groups and piperazine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

21323-33-1

Molecular Formula

C26H36N4O4

Molecular Weight

468.6 g/mol

IUPAC Name

1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine

InChI

InChI=1S/C26H36N4O4/c1-5-31-23-11-9-21(17-25(23)33-7-3)19-27-29-13-15-30(16-14-29)28-20-22-10-12-24(32-6-2)26(18-22)34-8-4/h9-12,17-20H,5-8,13-16H2,1-4H3

InChI Key

HDUXLXIARMOKEN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NN2CCN(CC2)N=CC3=CC(=C(C=C3)OCC)OCC)OCC

Origin of Product

United States

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